molecular formula C6H3BrCl2O2S B1523748 5-Bromo-2-chlorobenzene-1-sulfonyl chloride CAS No. 81226-68-8

5-Bromo-2-chlorobenzene-1-sulfonyl chloride

Cat. No.: B1523748
CAS No.: 81226-68-8
M. Wt: 289.96 g/mol
InChI Key: QWVGJTXXYAIKIB-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S. It is a derivative of benzene, featuring bromine, chlorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

5-Bromo-2-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

This compound is classified under GHS05, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-bromo-2-chlorobenzene. This can be achieved by reacting 5-bromo-2-chlorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced in bulk and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 2-Chloro-5-bromobenzenesulfonyl chloride
  • 4-Bromo-2-chlorobenzenesulfonyl chloride

Uniqueness

5-Bromo-2-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGJTXXYAIKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679092
Record name 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81226-68-8
Record name 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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